Acetic acid;cobalt;hydrate
Description
Cobalt(II) acetate tetrahydrate, with the molecular formula C₄H₁₄CoO₈ (molar mass: 249.08 g/mol), is a coordination compound where cobalt(II) ions are coordinated by acetate ligands and water molecules . It appears as violet or pink crystalline solids and is hygroscopic. Key identifiers include CAS No. 6147-53-1 and ChemSpider ID 55302. The compound is used industrially as a catalyst, in paint/varnish driers, and as a mineral supplement in feed additives . Its structure consists of a cobalt center bonded to two acetate anions and four water molecules, forming a distorted octahedral geometry .
Properties
IUPAC Name |
acetic acid;cobalt;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Co.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIFEYBFOKCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CoO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-53-1 | |
| Record name | Cobalt acetate tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Batchwise Addition of Cobalt Powder
The most industrially relevant method involves the reaction of cobalt metal powder with acetic acid in the presence of hydrogen peroxide () or peracetic acid. According to CN114230456A, cobalt powder is added in three batches (1:2:3 ratio) to a mixture of acetic acid and water (50% v/v) under controlled temperatures (60–90°C) and pressures (0.3–0.4 MPa). Hydrogen peroxide is introduced post-addition to oxidize cobalt metal to cobalt(II) ions, achieving 100% utilization of and eliminating nickel impurities.
Critical Parameters:
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Molar Ratios:
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Post-Treatment: Filtration followed by evaporation, cooling, and sieving yields crystalline cobalt acetate tetrahydrate.
A comparative study (Example 4 vs. Comparative Example 1) demonstrated that untreated industrial cobalt powder resulted in 95% utilization and residual nickel contamination, underscoring the necessity of pre-reduced cobalt powder.
Oxidative Dissolution with Peracetic Acid
CN101092343A details an alternative approach using peracetic acid () as the oxidizer. Cobalt metal (specific surface area: 10–1000 cm²/g) reacts with acetic acid and peracetic acid at 95–110°C, achieving rapid dissolution within 1 hour. This method eliminates the need for pressurized conditions and produces aqueous cobalt acetate directly applicable in terephthalic acid synthesis.
Advantages:
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Faster Kinetics: Complete dissolution within 1 hour vs. 3–6 minutes under pressure.
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Direct Application: Aqueous solutions bypass crystallization steps for catalytic uses.
Recrystallization and Purification of Cobaltous Acetate Tetrahydrate
Dissolution in Acetic Acid-Water Mixtures
US3459677A highlights the challenges of dissolving cobaltous acetate tetrahydrate in glacial acetic acid due to its limited solubility (<10 wt.%). A two-step dissolution process is recommended:
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Cold Addition: Cobaltous acetate tetrahydrate is added slowly to acetic acid at ≤28°C, achieving 90–95% dissolution.
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Controlled Heating: Residual solid dissolves at 50–80°C, avoiding dehydration and precipitation.
Optimal Conditions:
Recrystallization for High-Purity Product
ChemicalBook notes that repeated recrystallization from 50% aqueous acetic acid yields high-purity cobalt acetate tetrahydrate. Anhydrous cobalt acetate is obtained by drying at 80°C under vacuum (1 mmHg) for 60 hours.
Purity Metrics:
Comparative Analysis of Synthesis Methods
Efficiency and Yield
Environmental and Economic Considerations
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Waste Generation: The nitric acid method (historical) produces hazardous NOx emissions, whereas -based methods generate only water as a byproduct.
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Cost Analysis: Peracetic acid is costlier than , but its use eliminates pressurized reactors.
Industrial Applications and Catalyst Performance
Chemical Reactions Analysis
Thermal Decomposition
Heating cobalt(II) acetate tetrahydrate above 140°C results in decomposition to cobalt(II,III) oxide (Co₃O₄) and volatile acetic acid:
This decomposition is leveraged in materials science to produce cobalt oxide nanoparticles .
Oxidation Reactions
Cobalt(II) acetate participates in redox processes, particularly in catalytic autoxidations:
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Formation of Cobalt(III) Acetate : Oxidation with ozone in acetic acid yields cobalt(III) acetate, a strong oxidant :
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Hydrocarbon Autoxidation : When combined with hydrogen bromide, cobalt acetate forms cobalt acetate bromide (CAB), a potent catalyst for converting hydrocarbons to carboxylic acids or ketones under mild conditions :
Substrate Product Conditions Yield p-Xylene Terephthalic acid 90°C, O₂, CAB catalyst >90% Tetralin α-Tetralone 25°C, O₂, CAB catalyst 85% The mechanism involves radical chain propagation, where bromide ions enhance the oxidation potential of cobalt .
Esterification and Acetylation
Cobalt(II) acetate facilitates esterification of alcohols with acetic acid without requiring dehydrating agents. For example:
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Primary alcohols (e.g., benzyl alcohol) achieve >90% conversion under reflux .
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Secondary alcohols (e.g., cyclohexanol) show moderate yields (~70%) .
Polymerization and Crosslinking
Cobalt acetate acts as a drying agent in paints by catalyzing the oxidative crosslinking of unsaturated fatty acids, forming hardened polymer networks .
Coordination Chemistry
Cobalt(II) acetate undergoes ligand substitution and complexation reactions:
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Hydrate Variants : Different hydrates (e.g., monohydrate, hemipentahydrate) form under controlled humidity, altering solubility and reactivity .
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Chelation with Strong Acids : In the presence of α-bromoacetic acid, cobalt acetate forms blue complexes, enhancing its catalytic activity in selective oxidations .
Scientific Research Applications
Overview
Acetic acid cobalt hydrate, commonly referred to as cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O), is a versatile compound with significant applications across various industries. This article delves into its scientific research applications, highlighting its roles as a catalyst, in electroplating, as a pigment precursor, and in environmental remediation.
Catalysis
Cobalt acetate serves as a precursor for the synthesis of cobalt-based catalysts used in several chemical reactions:
- Hydrogenation and Oxidation : It facilitates hydrogenation and oxidation reactions, essential in the production of fine chemicals and pharmaceuticals .
- Polymerization : The compound is utilized in polymer synthesis, enhancing reaction rates and yields .
- Esterification : Cobalt acetate is involved in esterification processes, contributing to the formation of esters used in perfumes and flavorings .
Electroplating
Cobalt acetate is employed in electroplating processes to deposit cobalt onto various substrates. This application enhances the corrosion resistance and aesthetic qualities of coated objects, making it valuable in:
- Automotive Parts : Providing durability and resistance to wear.
- Electronics : Improving conductivity and surface finish .
Pigment Production
Cobalt acetate is a precursor for cobalt-containing pigments, such as:
- Cobalt Blue : Used in ceramics, glass, and paints.
- Cobalt Green : Employed for similar applications where vibrant color is desired .
Animal Feed Supplements
As an essential trace element, cobalt is vital for livestock health. Cobalt acetate is included in animal feed to support vitamin B12 synthesis, crucial for growth and metabolism .
Environmental Applications
Recent studies have explored the use of acetic acid as a leaching agent for recovering cobalt from spent lithium-ion batteries (LIBs). This method presents an environmentally friendly alternative to traditional leaching agents, reducing waste while recovering valuable metals .
Catalytic Reactions with Peracids
A study published in 1979 investigated the reactions of peracids with cobalt(II) and cobalt(III) acetates in acetic acid solutions. The findings demonstrated that these reactions could be optimized by adjusting the concentration of cobalt salts, significantly affecting reaction rates and product yields .
Kinetics Study of Cobalt Leaching
Research conducted on the kinetics of acetic acid on cobalt leaching from spent LIBs revealed that acetic acid effectively leaches cobalt metals under controlled conditions. This study highlighted the potential for using acetic acid as a sustainable alternative for metal recovery processes .
Mechanism of Action
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The central cobalt ion can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic reactions .
Comparison with Similar Compounds
Comparison with Similar Cobalt Compounds
Cobalt(II) Citrate Dihydrate
- Formula : C₁₂H₁₀Co₃O₁₄·2H₂O
- Molar Mass : 546.05 g/mol
- Structure : Three cobalt(II) ions coordinated by citrate ligands (a tricarboxylate) and two water molecules. Citrate’s chelating ability provides greater structural complexity compared to acetate .
- Applications : Used in pharmaceuticals and dietary supplements due to cobalt’s role in vitamin B₁₂ synthesis. Less common in industrial catalysis compared to cobalt acetate.
- Safety: EC No. 242-538-0; exhibits moderate toxicity due to cobalt content but lower reactivity than acetate salts .
Cobalt(II) Acetylacetonate Dihydrate
- Formula : C₁₀H₁₈CoO₆
- Molar Mass : 269.18 g/mol
- Structure : Contains acetylacetonate (acac⁻) ligands, which are bidentate and form stable complexes. The dihydrate form includes two water molecules .
- Applications: Widely used in organic synthesis and materials science (e.g., precursors for cobalt oxide nanoparticles). The acac⁻ ligands enhance thermal stability, making it preferable for high-temperature processes compared to cobalt acetate .
- Reactivity : More resistant to hydrolysis than cobalt acetate due to strong Co-acac bonding.
Cobalt(II) Chloride Hexahydrate
- Formula : CoCl₂·6H₂O
- Molar Mass : 237.93 g/mol
- Structure: Octahedral Co²⁺ surrounded by six water molecules.
- Applications : Humidity indicator (color change from blue to pink), electroplating, and catalyst. Unlike cobalt acetate, it lacks carboxylate ligands, limiting its use in organic reactions .
- Toxicity: Highly toxic; EC No. 231-589-4.
Comparative Data Table
| Property | Cobalt(II) Acetate Tetrahydrate | Cobalt(II) Citrate Dihydrate | Cobalt(II) Acetylacetonate Dihydrate |
|---|---|---|---|
| Molecular Formula | C₄H₁₄CoO₈ | C₁₂H₁₀Co₃O₁₄·2H₂O | C₁₀H₁₈CoO₆ |
| Molar Mass (g/mol) | 249.08 | 546.05 | 269.18 |
| Coordination Geometry | Distorted octahedral | Complex tricarboxylate | Octahedral (acac⁻ ligands) |
| Key Applications | Catalysis, feed additives | Pharmaceuticals, supplements | Materials science, organic synthesis |
| EC Number | 200-755-8 | 242-538-0 | Not listed |
| Water Solubility | High | Moderate | Low (soluble in organic solvents) |
| Thermal Stability | Dehydrates at 140°C | Stable up to 200°C | Stable up to 250°C |
Research Findings and Functional Insights
- Catalytic Performance : Cobalt acetate’s acetate ligands facilitate redox reactions, such as oxidation of alcohols to ketones, but it is less effective in acidic media compared to acetylacetonate derivatives .
- Biological Relevance : Citrate complexes are critical in cobalt transport in biological systems, while acetate salts are more prone to hydrolysis in aqueous environments .
Q & A
Q. What are the standard methods for synthesizing cobalt acetate hydrates, and how are they characterized?
Cobalt acetate hydrates (e.g., Co(CH₃COO)₂·4H₂O) are typically synthesized via the reaction of cobalt hydroxide with acetic acid . The tetrahydrate form crystallizes as red crystals, which lose water above 140°C during thermal decomposition. Characterization includes gravimetric analysis to determine water content, X-ray diffraction (XRD) for crystallinity, and spectroscopic methods (FTIR, UV-Vis) to confirm acetate coordination . A table summarizing key properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₆CoO₄·4H₂O |
| Density | 1.71 kg/L |
| Solubility | Water-soluble |
| Thermal Decomposition | >140°C (loss of H₂O) |
Q. How can researchers determine the stoichiometry of water in cobalt acetate hydrates?
Gravimetric analysis is the primary method. For example, heating a hydrated cobalt acetate sample in a crucible until constant mass is achieved allows calculation of water loss. Redox titration (e.g., with KMnO₄) quantifies oxalate content, while cobalt is determined via atomic absorption spectroscopy (AAS) or ICP-MS . Percent composition errors (e.g., ±4.6% in water content) highlight the need for precise temperature control during dehydration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermal decomposition data for cobalt acetate hydrates?
Discrepancies in decomposition temperatures (e.g., 140°C vs. higher values) often arise from differences in heating rates or atmospheric conditions (e.g., inert vs. oxidative environments). Researchers should replicate experiments using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor phase transitions. Cross-referencing with XRD data post-decomposition ensures accurate identification of residual phases (e.g., Co₃O₄ vs. CoO) .
Q. How does cobalt acetate act as a catalyst in oxidation reactions, and what factors influence its efficiency?
Cobalt acetate is widely used in catalytic oxidation, such as in terephthalic acid production. Its efficacy stems from Co²⁺/Co³⁺ redox cycling, which facilitates electron transfer. Key factors include:
- Solvent polarity : Acetic acid as a solvent enhances ion mobility.
- Hydration state : Anhydrous Co(CH₃COO)₂ may exhibit higher activity due to reduced steric hindrance.
- Co-catalysts : Bromide ions often synergize with Co²⁺ to lower activation energy .
Comparative studies using kinetic assays (e.g., turnover frequency measurements) and in situ Raman spectroscopy can elucidate mechanistic pathways .
Q. What are the best practices for validating the purity of synthesized cobalt acetate hydrates?
Purity validation requires a multi-technique approach:
- Elemental analysis : Confirm Co, C, H, and O percentages.
- Spectroscopy : FTIR peaks at ~660 cm⁻¹ (Co-O) and ~1550 cm⁻¹ (acetate C=O) indicate structural integrity.
- Chromatography : HPLC or ion chromatography detects organic impurities.
- Reproducibility : Cross-check results with independent synthesis protocols from literature (e.g., Ashford’s Dictionary methods) .
Methodological Guidance
Q. How should researchers design experiments to study the pH-dependent stability of cobalt acetate in aqueous solutions?
- Controlled pH variation : Use buffer solutions (pH 2–10) to assess solubility and precipitate formation.
- Spectrophotometric monitoring : Track UV-Vis absorbance shifts (e.g., Co²⁺ d-d transitions at ~510 nm) to detect coordination changes.
- Long-term stability tests : Measure ion concentration via AAS over weeks to identify hydrolysis trends.
- Reference standards : Compare with NIST data for acetic acid dissociation constants and Co²⁺ speciation models .
Q. What statistical approaches are recommended for analyzing conflicting data in hydrate composition studies?
- Error propagation analysis : Quantify uncertainties in mass measurements and titration endpoints .
- Multivariate regression : Correlate hydration levels with environmental variables (humidity, temperature).
- Meta-analysis : Aggregate data from high-confidence studies (e.g., peer-reviewed journals) to identify consensus values .
Data Presentation and Reproducibility
Q. How can researchers ensure their cobalt acetate hydrate studies meet reproducibility standards?
- Detailed protocols : Document synthesis conditions (e.g., molar ratios, heating rates) and instrument calibration data.
- Raw data sharing : Provide TGA curves, titration plots, and spectral traces as supplementary information.
- Cross-validation : Collaborate with independent labs to replicate key findings .
Q. What are common pitfalls in interpreting spectroscopic data for cobalt-acetate complexes?
- Overlap with solvent peaks : Acetic acid’s C=O stretch (~1710 cm⁻¹) may obscure acetate signals. Use deuterated solvents or subtract background spectra.
- Coordination ambiguity : Pair XRD with EXAFS to distinguish monodentate vs. bidentate acetate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
